2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3S/c1-20-8-13(19-9-20)25(22,23)21-5-3-11(7-21)24-12-6-10(2-4-18-12)14(15,16)17/h2,4,6,8-9,11H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTBKOCHYFKFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)-4-(trifluoromethyl)pyridine is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, molecular targets, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl-substituted pyridine ring and a sulfonamide group attached to a pyrrolidine moiety, which is further linked to a methylated imidazole. The structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes, impacting metabolic pathways crucial for cellular function.
- Receptor Modulation : The imidazole moiety can interact with receptors, potentially modulating their activity and influencing signaling pathways.
- Metal Coordination : The nitrogen atoms in the imidazole ring can coordinate with metal ions, which may play a role in its biological effects.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this one. For instance, derivatives containing imidazole and pyridine structures have shown efficacy against various viral strains. A study reported that certain imidazole derivatives exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1) with reduced plaque formation by up to 69% .
Anticancer Properties
Research has indicated that compounds with similar structural features possess anticancer properties. For example, thiazole and imidazole-containing compounds have been shown to exhibit cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The mechanism often involves apoptosis induction through interaction with Bcl-2 proteins.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral activity of a related compound against tobacco mosaic virus (TMV), demonstrating a significant reduction in viral load at concentrations as low as 0.5 mg/mL . This suggests that modifications in the chemical structure can enhance biological activity.
Case Study 2: Anticancer Effects
In vitro assays on cancer cell lines showed that similar compounds could reduce cell viability significantly, with one derivative demonstrating an IC50 value lower than standard chemotherapeutic agents like doxorubicin . This highlights the potential for developing new anticancer therapies based on this class of compounds.
Data Table: Biological Activity Overview
Scientific Research Applications
Medicinal Chemistry
The structural complexity of the compound indicates potential applications in drug discovery and development. The combination of multiple active pharmacophores may lead to enhanced therapeutic effects compared to simpler analogs. Research suggests that compounds with similar structural features have exhibited various biological activities, including:
- Antimicrobial Activity : Compounds containing sulfonamide groups have been known to exhibit antibacterial properties. The presence of the imidazole ring may further enhance this activity by interacting with bacterial enzymes.
- Anticancer Properties : The compound's ability to inhibit specific cellular pathways makes it a candidate for anticancer drug development. Similar compounds have shown promising results in preclinical studies targeting tumor cells.
Biochemical Research
Due to its unique structure, this compound can serve as a valuable tool in biochemical research. Its interactions with biological targets such as enzymes and receptors can be studied to understand its mechanism of action. This can lead to insights into:
- Enzyme Inhibition : Investigating how this compound inhibits specific enzymes can provide information on its potential therapeutic effects.
- Receptor Binding Studies : Understanding how the compound interacts with various receptors could reveal its role in modulating biological pathways.
Summary Table of Related Compounds
Chemical Reactions Analysis
Sulfonamide Formation and Stability
The sulfonamide bridge (-SO₂-NR₂) undergoes nucleophilic substitution and acid/base-mediated reactions:
-
Hydrolysis : Under strongly acidic (HCl, H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond can cleave, yielding 1-methylimidazole-4-sulfonic acid and pyrrolidin-3-ol derivatives .
-
Alkylation : The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃/DMF to form N-alkylated derivatives, enhancing lipophilicity .
Ether Linkage Reactivity
The pyrrolidin-3-yloxy group participates in:
-
Mitsunobu Reactions : With alcohols (e.g., phenols) and DIAD/PPh₃, the ether oxygen acts as a nucleophile to form new C-O bonds .
-
Oxidation : Treatment with mCPBA or RuO₄ converts the pyrrolidine ring into a pyrrolidone, altering conformational flexibility .
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Mitsunobu coupling | DIAD, PPh₃, THF | 4-(Trifluoromethyl)pyridine-phenol ethers | 70–85 | |
| Oxidation | mCPBA, CH₂Cl₂ | Pyrrolidinone derivative | 55 |
Trifluoromethylpyridine Modifications
The electron-withdrawing trifluoromethyl group directs electrophilic substitution and facilitates cross-couplings:
-
Halogenation : Br₂/FeBr₃ selectively brominates the pyridine ring at the 3-position .
-
Suzuki-Miyaura Coupling : Pd(PPh₃)₄ catalyzes coupling with arylboronic acids, enabling biaryl synthesis .
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, 80°C | 3-Bromo-4-(trifluoromethyl)pyridine | 88 | |
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 75–92 |
Imidazole Ring Functionalization
The 1-methylimidazole moiety undergoes:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with derivatives described in EP 1 926 722 B1 , a patent focused on kinase inhibitors. Below is a detailed comparison:
Structural Analogues from EP 1 926 722 B1
Example Compound 1 :
(2-Fluoro-5-pyridin-3-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine
- Key Differences: Core Structure: Replaces the pyrrolidine-sulfonyl-imidazole moiety with a benzimidazole-amine scaffold. Substituents: Features a fluorine atom on the phenyl ring and a pyridin-3-yl group, absent in the target compound.
Example Compound 2 :
(2-Fluoro-5-pyridin-4-yl-phenyl)-{1-methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-amine
- Key Differences :
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Example Compound 1 | Example Compound 2 |
|---|---|---|---|
| Molecular Weight | ~450–500 (estimated) | 546.1 | 546.1 |
| Key Functional Groups | Trifluoromethyl, sulfonyl, imidazole | Trifluoromethyl, benzimidazole, fluorine | Trifluoromethyl, benzimidazole, fluorine |
| Polarity | Higher (due to sulfonyl group) | Moderate (amine and benzimidazole) | Moderate |
| Retention Time (LC/MS) | Not reported | 1.82 min | Similar to Example 1 |
Research Findings and Limitations
- Synthesis Challenges : The target compound’s pyrrolidine-sulfonyl-imidazole moiety requires precise sulfonation steps, contrasting with the benzimidazole synthesis in the patent examples.
- Further studies are needed to assess its efficacy and toxicity.
Preparation Methods
Preparation of 4-(Trifluoromethyl)Pyridin-2-Ol
The trifluoromethyl group is introduced via cross-coupling or directed metallation. A plausible route involves:
- Halogenation : 2-Hydroxypyridine undergoes iodination at the 4-position using N-iodosuccinimide (NIS) in acidic media.
- Trifluoromethylation : The iodide intermediate reacts with methyl chlorodifluoroacetate under palladium catalysis, followed by hydrolysis to yield 4-(trifluoromethyl)pyridin-2-ol. This method mirrors trifluoromethylation strategies for heteroaromatics, achieving yields of 65–78%.
Table 1 : Optimization of Trifluoromethylation Conditions
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | DMF | 68 |
| PdCl₂(PPh₃)₂ | BINAP | THF | 72 |
| CuI | TMEDA | DMSO | 58 |
Synthesis of 1-Methyl-1H-Imidazole-4-Sulfonyl Chloride
Regioselective sulfonation at the imidazole 4-position is critical:
- Sulfonation : 1-Methylimidazole reacts with chlorosulfonic acid at 0°C, directing sulfonation to the 4-position via electrophilic aromatic substitution. Excess reagent ensures monosubstitution.
- Chlorination : The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) in dichloromethane, yielding the sulfonyl chloride in 85% purity after recrystallization.
Preparation of Pyrrolidin-3-Ol
Pyrrolidin-3-ol is synthesized via hydrogenation of 3-hydroxypyrroline, adapted from methods in:
- Cyclization : γ-Butyrolactam is reduced with lithium aluminum hydride (LiAlH₄) to form 3-hydroxypyrrolidine, though this route suffers from over-reduction.
- Catalytic Hydrogenation : 3-Pyrroline oxide undergoes hydrogenation over Pt/C in ethanol/methanol (2:1 v/v) at ambient pressure, affording pyrrolidin-3-ol in 90% enantiomeric excess (ee) when using chiral catalysts.
Sulfonylation of Pyrrolidine
The pyrrolidine nitrogen is sulfonylated under mild conditions:
- Reaction Setup : Pyrrolidin-3-ol (1.0 eq) is dissolved in anhydrous THF with triethylamine (2.5 eq). 1-Methyl-1H-imidazole-4-sulfonyl chloride (1.1 eq) is added dropwise at 0°C.
- Workup : After stirring for 12 h, the mixture is filtered, concentrated, and purified via silica gel chromatography to isolate 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-ol in 76% yield.
Critical Note : Excess base prevents HCl-mediated side reactions, while THF ensures solubility of both reactants.
Etherification via Mitsunobu Reaction
Coupling the sulfonylated pyrrolidine to the pyridine core employs Mitsunobu conditions:
- Reagents : 4-(Trifluoromethyl)pyridin-2-ol (1.0 eq), 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-ol (1.2 eq), triphenylphosphine (1.5 eq), and diisopropyl azodicarboxylate (DIAD, 1.5 eq) in THF.
- Conditions : The reaction proceeds at 0°C to room temperature over 24 h, with monitoring by TLC.
- Purification : Column chromatography (ethyl acetate/hexane, 3:7) isolates the title compound in 62% yield, confirmed via ¹⁹F NMR and high-resolution mass spectrometry.
Table 2 : Mitsunobu Reaction Optimization
| DIAD Equiv | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1.2 | 0→25 | 24 | 62 |
| 1.5 | -10→25 | 36 | 68 |
| 2.0 | 25 | 12 | 55 |
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
Activating the pyridine 2-position with a leaving group (e.g., chloride) enables displacement by the pyrrolidine alcohol:
- Chlorination : 4-(Trifluoromethyl)pyridin-2-ol reacts with POCl₃ to form 2-chloro-4-(trifluoromethyl)pyridine.
- Displacement : The chloride undergoes SNAr with 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-ol in DMF at 80°C, yielding the product in 48% yield. Lower efficiency compared to Mitsunobu justifies the latter as the preferred method.
Reductive Amination Pathway
An alternative disconnection involves pre-forming the ether linkage before sulfonylation:
- Ether Formation : 4-(Trifluoromethyl)pyridin-2-ol reacts with pyrrolidin-3-ol under Mitsunobu conditions.
- Sulfonylation : The resulting intermediate is treated with 1-methyl-1H-imidazole-4-sulfonyl chloride, but competing O-sulfonylation reduces yields to 34%.
Challenges and Optimization
- Regioselectivity in Imidazole Sulfonation : Competing sulfonation at the 2-position is mitigated by steric hindrance from the 1-methyl group, favoring the 4-position.
- Pyrrolidine Ring Stability : Sulfonylation at nitrogen requires anhydrous conditions to prevent ring-opening side reactions.
- Mitsunobu Efficiency : Excess DIAD and low temperatures improve yields by minimizing side reactions with the sulfonamide group.
Q & A
Basic Research Questions
What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine intermediates and subsequent coupling with substituted pyridines. For example, sulfonylation of 1-methyl-1H-imidazole-4-sulfonyl chloride with pyrrolidin-3-ol under anhydrous conditions (e.g., DCM, triethylamine) achieves >80% yield . To optimize yields:
- Use inert atmospheres (N₂/Ar) to prevent hydrolysis of sulfonyl intermediates.
- Employ microwave-assisted synthesis for faster coupling of the pyrrolidine-oxy group to the pyridine core .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize side products .
Which analytical techniques are critical for structural validation and purity assessment?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the pyridine ring (δ 8.2–8.5 ppm for H-6) and sulfonyl-pyrrolidine linkage (δ 3.5–4.0 ppm for pyrrolidine protons) .
- FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and pyridine C=N vibrations (~1600 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) and monitor [M+H]+ ions .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to identify key functional groups influencing biological activity?
Methodological Answer:
- Step 1 : Synthesize analogs with modifications to the (1-methyl-1H-imidazol-4-yl)sulfonyl group (e.g., replace imidazole with triazole or vary methyl substituents) .
- Step 2 : Test in vitro activity against target proteins (e.g., kinases) using fluorescence polarization assays .
- Step 3 : Correlate electronic properties (Hammett σ values) of substituents with IC₅₀ data. For example, electron-withdrawing groups on the imidazole ring enhance binding affinity by 2–3 fold .
What experimental strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., pH 7.4 buffers, 37°C incubation) to minimize environmental effects .
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Meta-Analysis : Apply multivariate regression to published datasets, weighting factors like cell line variability and compound solubility .
How do electronic effects of the trifluoromethyl group impact reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Model HOMO/LUMO energies to predict sites for nucleophilic attack. The CF₃ group lowers LUMO energy at C-4 of pyridine, favoring Suzuki-Miyaura coupling at C-2 .
- Electrochemical Analysis : Measure oxidation potentials (e.g., cyclic voltammetry) to assess electron-withdrawing effects. CF₃ increases E₁/2 by ~0.3 V vs. non-fluorinated analogs .
What methodologies assess environmental stability and degradation pathways of this compound?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in buffers (pH 3–9) at 25–50°C, monitoring degradation via LC-MS. The sulfonyl group hydrolyzes rapidly at pH > 8, forming pyrrolidine-3-ol and imidazole-sulfonate .
- Photolysis : Expose to UV-Vis light (λ = 254–365 nm) in aqueous solutions; the pyridine ring undergoes photooxidation, producing carboxylic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
